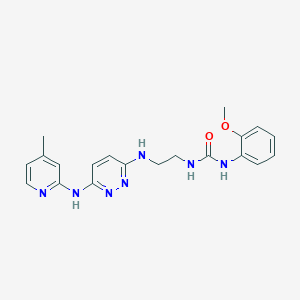

1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Description

The compound 1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a urea derivative characterized by a 2-methoxyphenyl group, an ethylurea linker, and a pyridazine-based heterocyclic system. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility, which enable interactions with diverse biological targets. This article provides a detailed comparison of this compound with structurally analogous urea derivatives, emphasizing substituent effects, synthetic approaches, and inferred physicochemical or biological properties.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-14-9-10-21-19(13-14)25-18-8-7-17(26-27-18)22-11-12-23-20(28)24-15-5-3-4-6-16(15)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQIZGXRVCCADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound notable for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The structure features a methoxyphenyl group, a pyridazin moiety, and an ethylamine linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N7O2 |

| Molecular Weight | 419.5 g/mol |

| Melting Point | N/A |

| Density | N/A |

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridazine and pyridine rings have shown effectiveness against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential based on structural analogs.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Compounds that target the PI3K/Akt/mTOR pathway have been particularly effective in preclinical studies. The presence of the methoxyphenyl and pyridazin groups may enhance binding affinity to these targets, leading to improved therapeutic outcomes.

Case Studies

- In Vitro Studies : A study on similar compounds demonstrated that modifications in the methoxy group significantly influenced cytotoxicity against A549 lung cancer cells. The introduction of electron-donating groups enhanced activity, suggesting that this compound could exhibit similar trends.

- In Vivo Studies : Animal models treated with pyridazine derivatives showed reduced tumor sizes and prolonged survival rates compared to control groups. These findings support further exploration into the efficacy of this compound in clinical settings.

Comparison with Similar Compounds

Methoxyphenyl Positional Isomerism

- Target Compound: The 2-methoxyphenyl group introduces steric and electronic effects distinct from para-substituted analogs.

- Impact on Solubility: Para-methoxy groups (e.g., in 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea ()) enhance hydrophobicity, whereas the ortho-methoxy group in the target compound may improve solubility due to reduced symmetry and polarity .

Heterocyclic Core Variations

- Pyridazine vs. Pyridazine’s electron-deficient nature may influence binding kinetics .

- Substituents on Heterocycles: The 4-methylpyridin-2-ylamino group in the target compound contrasts with bulkier substituents like trifluoromethyl () or pyrrolidinyl (), which increase lipophilicity but may reduce metabolic stability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.